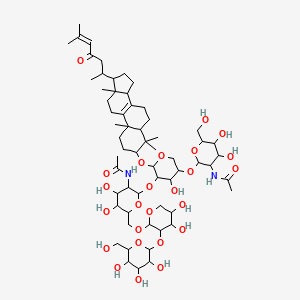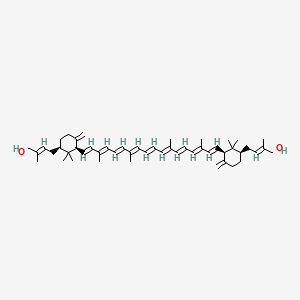![molecular formula C20H22ClN3O2 B1680836 2-[4-(1,3-benzodioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl]-6-methylpyridine;hydrochloride CAS No. 356559-13-2](/img/structure/B1680836.png)
2-[4-(1,3-benzodioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl]-6-methylpyridine;hydrochloride
Übersicht
Beschreibung
SB-505124 Hydrochlorid ist ein selektiver Inhibitor von Transforming Growth Factor-beta Typ I-Rezeptoren, insbesondere Activin-Rezeptor-ähnlichen Kinasen 4, 5 und 7. Es wurde als kompetitiver Inhibitor der ATP-Bindungsstelle dieser Rezeptoren entwickelt. Diese Verbindung wird in der wissenschaftlichen Forschung häufig verwendet, um die Rolle des Transforming Growth Factor-beta-Signalwegs in verschiedenen biologischen Prozessen zu untersuchen, darunter Zellproliferation, Differenzierung und Immunreaktionen .
Wirkmechanismus
Mode of Action
SB-505124 hydrochloride acts as a competitive inhibitor of the ATP binding site of ALK5 . It inhibits ALK4-, 5-, and 7-mediated activation of downstream cytoplasmic signal transducers, Smad2 and Smad3 .
Biochemical Pathways
The compound affects the TGF-β pathway, which is crucial for development and differentiation studies . By inhibiting ALK4-, 5-, and 7-mediated activation, it impacts the Smad2, Smad3, and Mitogen-Activated Protein Kinase (MAPK) pathway induced by TGF-β .
Result of Action
The inhibition of ALK4-, 5-, and 7-mediated activation by SB-505124 hydrochloride results in the suppression of TGF-β-induced phosphorylation of Smad2 . This leads to the inhibition of human fibroblast trans-differentiation induced by the co-culture with Esophageal Squamous Cell Carcinoma .
Action Environment
The action, efficacy, and stability of SB-505124 hydrochloride can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. indicates that the compound’s action and efficacy might be influenced by the solvent environment.
Vorbereitungsmethoden
Die Synthese von SB-505124 Hydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung spezifischer funktioneller Gruppen. Die Verbindung wird typischerweise durch eine Reihe organischer Reaktionen synthetisiert, darunter Kondensation, Cyclisierung und Substitutionsreaktionen. Das Endprodukt wird als Hydrochloridsalz erhalten, um seine Stabilität und Löslichkeit zu verbessern .
In der industriellen Produktion wird die Synthese von SB-505124 Hydrochlorid unter Verwendung optimierter Reaktionsbedingungen im großen Maßstab durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird in der Regel in einer kontrollierten Umgebung hergestellt, um die Qualität und Konsistenz des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
SB-505124 Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere Atome oder Gruppen ersetzt werden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
SB-505124 Hydrochlorid wird in der wissenschaftlichen Forschung häufig verwendet, da es in der Lage ist, Transforming Growth Factor-beta Typ I-Rezeptoren selektiv zu hemmen. Zu seinen wichtigsten Anwendungen gehören:
Chemie: Wird als Werkzeugverbindung verwendet, um den Transforming Growth Factor-beta-Signalweg und seine Rolle in verschiedenen chemischen Reaktionen zu untersuchen.
Biologie: Wird in Zellkulturstudien eingesetzt, um die Auswirkungen von Transforming Growth Factor-beta auf Zellproliferation, Differenzierung und Apoptose zu untersuchen.
Medizin: Wird in präklinischen Studien verwendet, um seine potenziellen therapeutischen Anwendungen bei Krankheiten zu untersuchen, die mit abnormalem Transforming Growth Factor-beta-Signaling zusammenhängen, wie Krebs und Fibrose.
Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika verwendet, die auf den Transforming Growth Factor-beta-Signalweg abzielen
Wirkmechanismus
SB-505124 Hydrochlorid entfaltet seine Wirkung, indem es die ATP-Bindungsstelle von Activin-Rezeptor-ähnlichen Kinasen 4, 5 und 7 kompetitiv hemmt. Diese Hemmung verhindert die Phosphorylierung und Aktivierung von nachgeschalteten Signalmolekülen wie Smad2, Smad3 und MAPK. Infolgedessen wird der Transforming Growth Factor-beta-Signalweg blockiert, was zur Unterdrückung der Zellproliferation, Differenzierung und anderer damit zusammenhängender Prozesse führt .
Vergleich Mit ähnlichen Verbindungen
SB-505124 Hydrochlorid ist einzigartig in seiner selektiven Hemmung von Activin-Rezeptor-ähnlichen Kinasen 4, 5 und 7. Ähnliche Verbindungen umfassen:
SB-431542: Ein weiterer selektiver Inhibitor von Transforming Growth Factor-beta Typ I-Rezeptoren, jedoch mit unterschiedlicher Selektivität und Potenz.
LY-364947: Ein potenter Inhibitor des Transforming Growth Factor-beta-Rezeptors Typ I, der in ähnlichen Forschungsanwendungen verwendet wird.
A 83-01: Ein selektiver Inhibitor des Transforming Growth Factor-beta-Rezeptors Typ I mit unterschiedlichen chemischen Eigenschaften und biologischen Wirkungen.
Im Vergleich zu diesen Verbindungen bietet SB-505124 Hydrochlorid eine einzigartige Balance zwischen Selektivität und Potenz, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .
Eigenschaften
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl]-6-methylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2.ClH/c1-12-6-5-7-14(21-12)18-17(22-19(23-18)20(2,3)4)13-8-9-15-16(10-13)25-11-24-15;/h5-10H,11H2,1-4H3,(H,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUOOXPZOVNPMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(N=C(N2)C(C)(C)C)C3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356559-13-2 | |
| Record name | SB 505124 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356559132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(6-carboxy-2,3,4-trihydroxyphenyl)-6-[5-[[(27E)-17-[[6,7,8,11,12,13,22-heptahydroxy-21-(hydroxymethyl)-3,16-dioxo-2,17,20-trioxatetracyclo[16.3.1.04,9.010,15]docosa-4,6,8,10,12,14-hexaen-19-yl]oxycarbonyl]-7,8,9,12,19,36,37,38,41,42,43-undecahydroxy-4,25,33,46-tetraoxo-3,14,21,26,29,32,47-heptaoxaoctacyclo[29.16.0.05,10.011,24.013,22.015,20.034,39.040,45]heptatetraconta-5,7,9,11,13(22),15,17,19,23,27,34,36,38,40,42,44-hexadecaen-30-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoic acid](/img/structure/B1680761.png)










